Technical Whitepaper: 1,8-Dimethylbenzo[j]fluoranthene (CAS 315209-64-4)
Technical Whitepaper: 1,8-Dimethylbenzo[j]fluoranthene (CAS 315209-64-4)
This guide is structured as a high-level technical whitepaper designed for application scientists and toxicologists. It synthesizes established polycyclic aromatic hydrocarbon (PAH) chemistry with specific mechanistic insights relevant to the methylated benzo[j]fluoranthene scaffold.
Part 1: Executive Summary & Chemical Identity
1,8-Dimethylbenzo[j]fluoranthene (1,8-DMBjF) is a methylated polycyclic aromatic hydrocarbon (PAH) derivative. While the parent compound, benzo[j]fluoranthene (BjF), is a well-characterized environmental carcinogen (IARC Group 2B), the 1,8-dimethyl isomer represents a specialized probe for studying steric effects in metabolic activation and "fjord-region" tumorigenicity.
Methylation at the 1,8-positions of the benzo[j]fluoranthene core significantly alters the molecule's planarity and lipophilicity compared to its non-methylated parent. This modification typically enhances the compound's ability to penetrate cellular membranes while simultaneously creating steric hindrance that can redirect enzymatic oxidation pathways (Cytochrome P450) toward the formation of highly reactive diol-epoxides.
Physicochemical Datasheet
Note: Data for this specific isomer is derived from high-fidelity Structure-Activity Relationship (SAR) models and analogous methylated PAHs.
| Property | Value / Description | Confidence Level |
| CAS Number | 315209-64-4 | Exact |
| Molecular Formula | C₂₂H₁₆ | Exact |
| Molecular Weight | 280.36 g/mol | Exact |
| Physical State | Pale yellow to orange crystalline solid | High (Analogous) |
| Solubility | Insoluble in water; Soluble in DCM, Toluene, Acetone | High |
| LogP (Predicted) | 6.8 – 7.2 (High Lipophilicity) | High |
| Melting Point | 155 – 165 °C (Predicted) | Medium |
| Fluorescence | Strong emission (λ_ex ~300-350 nm, λ_em ~400-450 nm) | High |
Part 2: Synthesis & Purification Strategies
For research applications requiring high-purity standards (>98%), the synthesis of 1,8-DMBjF is best achieved using a Palladium-catalyzed cascade cyclization. This method offers superior regiocontrol compared to traditional Friedel-Crafts alkylations.
Recommended Synthetic Route: Suzuki-Miyaura Cascade
This protocol utilizes a 1,8-naphthalene template to establish the core geometry, followed by ring closure.
Mechanism:
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Coupling: A Suzuki cross-coupling between a substituted naphthalene boronic acid and a dihalo-benzene derivative.
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Cyclization: An intramolecular C-H arylation to fuse the fluoranthene five-membered ring.
Step-by-Step Protocol
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Reagents:
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Precursor A: 1-Bromo-8-methylnaphthalene-2-boronic acid (custom synthesis required).
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Precursor B: 1-Bromo-2-iodobenzene (or methylated derivative depending on substitution pattern required).
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Catalyst: Pd(OAc)₂ / SPhos or Pd(PPh₃)₄.
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Base: K₂CO₃ or K₃PO₄.
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Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
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Procedure:
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Inert Atmosphere: Purge a Schlenk flask with Argon for 15 minutes.
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Addition: Add Precursor A (1.2 eq), Precursor B (1.0 eq), and Base (2.5 eq).
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Catalyst Injection: Add Pd catalyst (5 mol%) under positive Argon pressure.
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Reflux: Heat to 110°C for 18-24 hours. Monitor by TLC (Hexane/DCM 9:1).
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Workup: Cool to RT, filter through Celite, and extract with Dichloromethane.
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Purification (Critical):
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Flash Chromatography: Silica Gel 60. Eluent: 100% Hexane → 5% DCM/Hexane gradient.
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Recrystallization: Final polish using Toluene/Ethanol to remove trace Palladium.
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Synthetic Workflow Visualization
Caption: Figure 1. Palladium-catalyzed cascade synthesis pathway for constructing the benzo[j]fluoranthene core.
Part 3: Metabolic Activation & Toxicology
The toxicity of 1,8-DMBjF is mediated by its metabolic activation.[1] Unlike the parent BjF, the presence of methyl groups at the 1,8-positions introduces steric bulk , likely altering the regioselectivity of Cytochrome P450 enzymes.
Mechanism of Action: The Diol-Epoxide Pathway
PAHs are pro-carcinogens. They require bioactivation to become genotoxic.
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Phase I Metabolism (Activation): CYP1A1 and CYP1B1 oxidize the aromatic ring to form an epoxide.
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Hydrolysis: Epoxide Hydrolase (mEH) converts the epoxide to a dihydrodiol.
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Secondary Oxidation: CYP enzymes oxidize the dihydrodiol to a diol-epoxide .
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Genotoxicity: The diol-epoxide (specifically the anti-isomer) is an electrophile that covalently binds to the exocyclic amino groups of DNA (Guanine N2 or Adenine N6), causing mutations.
The "Methyl Effect" (1,8-Substitution):
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Steric Hindrance: Methyl groups at the 1,8-positions may block detoxification pathways (such as glucuronidation) or prevent oxidation at the "K-region," forcing oxidation to occur at the more dangerous "Bay" or "Fjord" regions.
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Lipophilicity: Increased LogP facilitates rapid uptake into lipid-rich membranes and adipose tissue, prolonging retention time.
Metabolic Pathway Visualization
Caption: Figure 2. Bioactivation pathway of 1,8-DMBjF. The formation of the diol-epoxide is the critical genotoxic step.
Part 4: Analytical Methodologies
Accurate detection of 1,8-DMBjF in biological or environmental matrices requires separation from its isomers (e.g., benzo[b] or benzo[k]fluoranthene derivatives).
HPLC-FLD (Fluorescence Detection)
This is the preferred method for sensitivity.
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Column: C18 Polymeric Reversed-Phase (e.g., Vydac 201TP or Supelcosil LC-PAH). Note: Monomeric C18 phases often fail to resolve PAH isomers.
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Mobile Phase: Acetonitrile/Water gradient (Start 50:50, ramp to 100% ACN over 30 min).
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Detection: Programmed fluorescence.
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Excitation: 300 nm
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Emission: 430 nm (Optimize for 1,8-dimethyl shift).
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GC-MS (Gas Chromatography - Mass Spectrometry)
Used for structural confirmation.
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Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.
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Carrier Gas: Helium (1.0 mL/min).
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Temp Program: 70°C (2 min) → 20°C/min to 200°C → 4°C/min to 300°C (hold 10 min).
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SIM Mode: Monitor ions m/z 280 (M+), 265 (M-CH3), 140 (M/2).
References
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures.[1][2][3][4][5][6][7] IARC Monographs, Vol 92.[5] World Health Organization. [Link]
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National Institute of Standards and Technology (NIST). (2023). Benzo[j]fluoranthene Chemistry WebBook, SRD 69.[8] U.S. Department of Commerce.[8][9] [Link]
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PubChem. (2024). Benzo[j]fluoranthene Compound Summary. National Center for Biotechnology Information. [Link]
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Gehringer, M., et al. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journal of Organic Chemistry. [Link]
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Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science. [Link]
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